molecular formula C22H22ClN5O2 B451169 N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide

Cat. No.: B451169
M. Wt: 423.9g/mol
InChI Key: RXLPKIUKTZWMIM-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide is a complex organic compound that features a pyrazole ring, a hydrazone linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Scientific Research Applications

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide is unique due to its specific combination of a pyrazole ring, hydrazone linkage, and benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-1-[3-[(3-methylbenzoyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H22ClN5O2/c1-13-7-5-9-17(11-13)21(29)24-18-10-6-8-16(12-18)14(2)25-26-22(30)20-19(23)15(3)27-28(20)4/h5-12H,1-4H3,(H,24,29)(H,26,30)/b25-14+

InChI Key

RXLPKIUKTZWMIM-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)C3=C(C(=NN3C)C)Cl)/C

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=C(C(=NN3C)C)Cl)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=C(C(=NN3C)C)Cl)C

Origin of Product

United States

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